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molecular formula C9H13NO2S B3290755 (2,6-Dimethylphenyl)methanesulfonamide CAS No. 867262-52-0

(2,6-Dimethylphenyl)methanesulfonamide

Cat. No. B3290755
M. Wt: 199.27 g/mol
InChI Key: FFEPNCXRMKSCOJ-UHFFFAOYSA-N
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Patent
US07582772B2

Procedure details

A solution of (2,6-dimethylphenyl)-methanesulfonyl chloride (452 g, 2.07 mol) and acetone (2.0 L) was added over 90 m to cooled (0-5° C.), stirred, concentrated ammonium hydroxide (28%, 900 mL, 227 g NH3, 13.3 mol). The reaction mixture was maintained <10° C. during the addition. The reaction mixture was allowed to warm to room temperature and was stirred for 1 h. Water (2.0 L) was added to the reaction mixture and it was stirred for 1 h at 0-5° C. The white solid was collected by filtration, washed with cold water (2×1 L), and vacuum dried to give 349 g (85%) of (2,6-dimethylphenyl)-methanesulfonamide with 99% purity (as determined by HPLC).
Quantity
452 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH2:9][S:10](Cl)(=[O:12])=[O:11].CC(C)=O.[OH-].[NH4+:19]>O>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH2:9][S:10]([NH2:19])(=[O:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
452 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)CS(=O)(=O)Cl
Name
Quantity
2 L
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
900 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained <10° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
was stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
was stirred for 1 h at 0-5° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The white solid was collected by filtration
WASH
Type
WASH
Details
washed with cold water (2×1 L), and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)CS(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 349 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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